N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
Description
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure through a phenylethynyl linkage
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide typically involves the coupling of 4-methoxyaniline with 3-(phenylethynyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The phenylethynyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-3-(phenylethynyl)benzamide.
Reduction: Formation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and phenylethynyl linkage play crucial roles in determining the binding affinity and specificity of the compound. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-phenylbenzamide
Uniqueness
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide is unique due to the presence of the phenylethynyl linkage, which imparts distinct electronic properties and steric effects. This structural feature differentiates it from other benzamide derivatives and influences its reactivity and binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
